molecular formula C16H15N5O5 B3168767 Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 932974-35-1

Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3168767
CAS No.: 932974-35-1
M. Wt: 357.32 g/mol
InChI Key: RKBDBYCASADASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound characterized by a complex molecular architecture. Its structure integrates a 1,2,4-oxadiazole ring fused with a 1,2,4-triazin-3,5-dione moiety, substituted with methyl and 4-methylphenyl groups. Key molecular attributes include:

  • Molecular Formula: C₁₆H₁₅N₅O₅
  • Average Mass: 357.326 g/mol
  • Monoisotopic Mass: 357.107319 g/mol .

The compound features dual heterocyclic systems: the 1,2,4-oxadiazole ring contributes to electron-deficient properties, while the triazinone core introduces hydrogen-bonding capabilities due to its carbonyl groups.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5/c1-4-25-15(23)13-17-12(19-26-13)11-14(22)20(3)16(24)21(18-11)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBDBYCASADASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NN(C(=O)N(C2=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate is a complex organic compound notable for its unique molecular structure and diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The compound has the molecular formula C₁₈H₁₈N₄O₅ and a molecular weight of approximately 357.32 g/mol. Its structure incorporates oxadiazole and triazine rings that contribute to its reactivity and biological properties. The presence of various functional groups such as carboxylate and dioxo moieties enhances its potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Compounds containing oxadiazole and triazine moieties are recognized for their antimicrobial properties. This compound has shown promising results in preliminary studies against various bacterial strains. For instance:

Microorganism Activity Reference
Escherichia coliSignificant inhibition observed
Mycobacterium smegmatisMIC = 50 μg/mL
Staphylococcus aureusModerate inhibition

The compound's interactions with bacterial cell membranes may disrupt essential functions leading to cell death.

Anticancer Potential

Research indicates that derivatives of triazine compounds can exhibit anticancer properties. The structural features of this compound suggest potential cytotoxic effects against cancer cell lines. A study highlighted that modifications to the phenyl ring can enhance antiproliferative activity:

Compound Modification IC50 (µg/mL) Activity
Methyl group at position 41.98 ± 0.22Enhanced cytotoxicity
Electron-withdrawing substituentsVariesIncreased antiproliferative effect

The presence of electron-withdrawing groups on the phenyl ring significantly boosts the compound's anticancer activity .

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that it may interact with specific cellular targets involved in metabolic pathways or cellular signaling processes. For example:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cellular membranes effectively.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various oxadiazole derivatives against E. coli, demonstrating that compounds with similar structures exhibited varying degrees of effectiveness based on their substituents .
  • Anticancer Trials : Research on thiazole derivatives has shown significant growth inhibition in cancer cell lines when modified similarly to ethyl 3-[4-methyl...]. Notably, compounds with specific substituents displayed enhanced activity against multiple cancer types .

Comparison with Similar Compounds

Compound 1 : Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

  • Molecular Formula : C₁₆H₁₅N₅O₅
  • Key Substituents: 4-Methylphenyl group (aromatic, electron-donating). Triazinone ring (two carbonyl groups, hydrogen-bond acceptor).
  • Functional Groups: Ethyl ester, oxadiazole, triazinone.

Compound 2 : Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate

  • Key Substituents: 4-Chloro-2-formylphenoxy group (electron-withdrawing chloro and formyl groups). Isoxazole ring (partially saturated, less aromatic than oxadiazole).
  • Functional Groups : Ethyl ester, isoxazole, formyl, chloro.
  • Unique Feature : Chlorine atom increases molecular polarity, while the formyl group introduces aldehyde reactivity .

Compound 3 : Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate

  • Molecular Formula : C₁₂H₁₂N₂O₅S
  • Key Substituents :
    • 4-Methylsulfonylphenyl group (strong electron-withdrawing sulfonyl group).
  • Functional Groups : Ethyl ester, oxadiazole, sulfonyl.

Comparative Data Table

Property Compound 1 Compound 2 Compound 3
Molecular Formula C₁₆H₁₅N₅O₅ C₁₅H₁₅ClN₂O₅ (inferred) C₁₂H₁₂N₂O₅S
Molecular Weight (g/mol) 357.326 ~362.75 (estimated) 328.30
Nitrogen Content 5 atoms 2 atoms 2 atoms
Key Functional Groups Triazinone, oxadiazole, ethyl ester Isoxazole, formyl, chloro, ester Oxadiazole, sulfonyl, ethyl ester
Electron Effects Mixed (donor and acceptor) Strong electron-withdrawing (Cl, CHO) Strong electron-withdrawing (SO₂)
Potential Reactivity High (multiple H-bond acceptors) Moderate (aldehyde reactivity) High (sulfonyl group)

Research Implications

  • Compound 1: The triazinone-oxadiazole hybrid may exhibit unique bioactivity in medicinal chemistry, such as kinase inhibition, due to its ability to mimic purine scaffolds .
  • Compound 2 : The chloro and formyl groups suggest utility as intermediates in agrochemical synthesis, where halogenated aromatics are common .
  • Compound 3 : The sulfonyl group could make it a candidate for sulfa drug analogs or polymer precursors requiring polar functionalization .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving triazole or triazine precursors. A general method involves refluxing substituted benzaldehyde derivatives with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . For example, describes a protocol using 4-amino-1,2,4-triazole derivatives and substituted benzaldehydes, with reflux times of 4 hours and pressure reduction for solvent removal. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), or catalyst choice (e.g., Lewis acids for cyclization efficiency).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions on the triazine and oxadiazole rings (e.g., distinguishing methyl groups via 1^1H-NMR chemical shifts at δ 2.3–2.5 ppm) .
  • IR spectroscopy : To identify carbonyl stretching vibrations (C=O at ~1700–1750 cm1^{-1}) and heterocyclic ring vibrations .
  • Single-crystal X-ray diffraction : For resolving bond lengths and angles, as demonstrated in structural studies of analogous triazine derivatives (e.g., C–N bond lengths of ~1.32–1.35 Å) .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening often involves in vitro assays targeting enzymes or receptors. For instance:

  • Enzyme inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s assay for cholinesterase activity) .
  • Antimicrobial activity : Evaluate via agar diffusion assays against bacterial/fungal strains, with zone-of-inhibition measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). A systematic approach includes:

  • Dose-response curves : To compare IC50_{50} values under standardized conditions .
  • Molecular docking : To correlate activity with binding affinities to target proteins (e.g., using AutoDock Vina for COX-2) .
  • Meta-analysis : Cross-referencing data from multiple studies (e.g., vs. 19) to identify trends in substituent effects.

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • DFT calculations : To model electron density distributions and predict sites for electrophilic/nucleophilic attack (e.g., Fukui indices analysis) .
  • Molecular dynamics simulations : To study solvation effects and stability in biological membranes .
  • pKa prediction : Use software like MarvinSuite to estimate acidic/basic properties, validated against experimental potentiometric titrations (e.g., pKa ~8.2–9.5 in non-aqueous solvents) .

Q. What advanced purification techniques improve yield and purity for scale-up synthesis?

  • Column chromatography : Optimize using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
  • Recrystallization : Select solvents based on solubility profiles (e.g., ethanol for polar impurities, acetone for non-polar) .
  • HPLC : For chiral resolution if stereoisomers are present, using C18 columns and acetonitrile/water mobile phases .

Methodological Guidance

Q. How to design experiments for analyzing acid-base properties in non-aqueous media?

Use potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Key steps:

  • Calibrate the pH meter with standard buffers.
  • Titrate the compound incrementally (0.05 mL steps) and record mV values.
  • Calculate half-neutralization potentials (HNPs) from titration curves to derive pKa values .

Q. What are best practices for validating synthetic intermediates?

  • TLC monitoring : Use silica plates with UV visualization (Rf values ~0.3–0.5 in 3:7 ethyl acetate/hexane).
  • Mass spectrometry : Confirm molecular ions (e.g., [M+H]+^+ at m/z 405 for the target compound) .
  • Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.